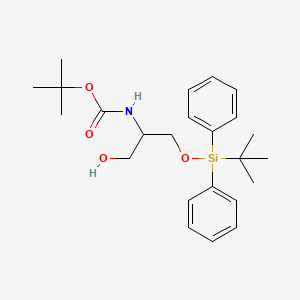
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with chloromethyl, difluoromethyl, hydroxyl, and acetonitrile groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile typically involves multiple steps. One common method includes the difluoromethylation of a pyridine derivative. This process can be achieved using difluoromethylation reagents under specific conditions. For instance, the use of Selectfluor as a difluoromethylation reagent has been reported to be effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer difluoromethyl groups to the pyridine ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity due to the presence of the difluoromethyl group, which can enhance the metabolic stability of compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethyl 2-Pyridyl Sulfone: Known for its versatility in synthetic applications, including gem-difluoroolefination and difluoroalkylation.
Difluoromethyl-Substituted Diazo Compounds: Used in gem-chlorosulfurization reactions to produce sulfur-containing derivatives.
Uniqueness
2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-acetonitrile is unique due to the combination of its functional groups, which allows for a wide range of chemical transformations and applications. The presence of both chloromethyl and difluoromethyl groups provides distinct reactivity patterns compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H7ClF2N2O |
|---|---|
Molekulargewicht |
232.61 g/mol |
IUPAC-Name |
2-[6-(chloromethyl)-3-(difluoromethyl)-5-hydroxypyridin-2-yl]acetonitrile |
InChI |
InChI=1S/C9H7ClF2N2O/c10-4-7-8(15)3-5(9(11)12)6(14-7)1-2-13/h3,9,15H,1,4H2 |
InChI-Schlüssel |
PTNUYOXUTBVZJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1O)CCl)CC#N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)

![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)



![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)





